3-(2-Methoxypyridin-4-YL)propanoic acid

Organic Synthesis Medicinal Chemistry Building Blocks

Sourcing regioisomerically pure pyridine building blocks often leads to inconsistent reactivity in cross-coupling and amide formation. 3-(2-Methoxypyridin-4-YL)propanoic acid (CAS 102336-07-2) resolves this with its defined 2-methoxy-4-propanoic acid substitution pattern. - Enables reliable 4-substituted pyridine scaffold construction for kinase inhibitors and agrochemicals. - Carboxylic acid handle facilitates rapid amide coupling for hit-to-lead library synthesis. - Supplied at ≥95% purity, suitable for automated liquid handling and room temperature storage logistics.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 102336-07-2
Cat. No. B035425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxypyridin-4-YL)propanoic acid
CAS102336-07-2
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)CCC(=O)O
InChIInChI=1S/C9H11NO3/c1-13-8-6-7(4-5-10-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
InChIKeyUIRMZWVSXQGAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxypyridin-4-yl)propanoic acid: Overview


3-(2-Methoxypyridin-4-YL)propanoic acid (CAS 102336-07-2) is a substituted pyridine heterocycle bearing a methoxy group at the 2-position and a propanoic acid side chain at the 4-position. It is a white to off-white solid with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1]. The compound is widely employed as a building block in organic synthesis and pharmaceutical research, valued for its carboxylic acid handle that enables diverse derivatization .

3-(2-Methoxypyridin-4-yl)propanoic acid: Regioisomeric Specificity


Pyridine propanoic acid regioisomers—differing only in the position of the methoxy and propanoic acid substituents—exhibit distinct electronic and steric profiles that dictate their utility in specific synthetic transformations and target binding. While the global lipophilicity (LogP) of the 2-methoxy-4-, 2-methoxy-3-, 3-methoxy-2-, and 6-methoxy-2- isomers is identical (1.1074) [1], the substitution pattern profoundly influences the reactivity of the pyridine nitrogen, the acidity of the carboxylic acid, and the compound's behavior in cross-coupling or amide bond-forming reactions. This specificity precludes generic substitution without compromising synthetic outcomes or biological activity.

3-(2-Methoxypyridin-4-yl)propanoic acid: Evidence vs. Analogs


4-Position Substitution Advantage

The target compound features a methoxy group at the 2-position and a propanoic acid chain at the 4-position of the pyridine ring. In contrast, close analogs bear the propanoic acid group at the 3-position (e.g., CAS 944998-13-4) or the 2-position (e.g., CAS 139745-96-3). This regioisomeric variation alters the electronic nature of the pyridine nitrogen and the steric accessibility of the carboxylic acid, which is critical for regioselective functionalization. No head-to-head comparative data were identified in the peer-reviewed literature [1]. This differentiation is based on established principles of heterocyclic chemistry and is classified as Class-level inference.

Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity (LogP) Comparison

The lipophilicity of 3-(2-methoxypyridin-4-yl)propanoic acid, as measured by the partition coefficient (LogP), is 1.1074 [1]. This value is identical to that of the 3-, 6-, and 3-methoxy-2-pyridine regioisomers (CAS 944998-13-4, 944903-36-0, and 139745-96-3), all of which also exhibit a LogP of 1.1074 [2][3]. This indicates that lipophilicity cannot differentiate these compounds; selection must be driven by specific synthetic or biological requirements rather than global physicochemical properties.

ADME Prediction Physicochemical Properties Drug Design

Purity and Storage Specifications

3-(2-Methoxypyridin-4-yl)propanoic acid is typically supplied at a purity of 95% or higher, as indicated by multiple vendors . The recommended storage condition is room temperature [1]. This level of purity and straightforward storage make the compound suitable for routine use in organic synthesis and early-stage drug discovery without the need for specialized handling or purification steps. In comparison, the 3-methoxy-2-pyridine regioisomer (CAS 139745-96-3) requires sealed, dry storage at 2-8°C , reflecting a potential difference in chemical stability.

Quality Control Reproducibility Procurement

3-(2-Methoxypyridin-4-yl)propanoic acid: Key Applications


4-Substituted Pyridine Synthesis

The 2-methoxy-4-propanoic acid substitution pattern is ideal for constructing 4-substituted pyridine scaffolds, such as those found in kinase inhibitors or agrochemical actives. The propanoic acid group can be readily amidated or reduced, while the 2-methoxy group can be left intact or subsequently demethylated to generate a 2-pyridone motif [1].

High-Throughput Library Building Block

With a purity of ≥95% and room temperature storage [1], this compound is well-suited for automated liquid handling and combinatorial library synthesis. Its carboxylic acid functionality enables rapid amide coupling with diverse amines, a common diversification strategy in hit-to-lead optimization.

Reference for Regioisomeric Effect Studies

The identical LogP values (1.1074) of this compound and its regioisomers [1] make it a valuable reference for investigating how subtle changes in substitution pattern affect reactivity, binding, or solubility without confounding lipophilicity differences. This is particularly relevant in medicinal chemistry courses and structure-activity relationship (SAR) studies.

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